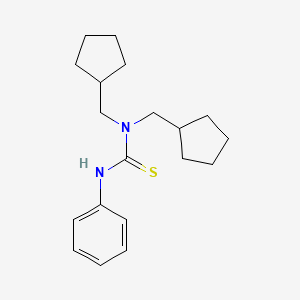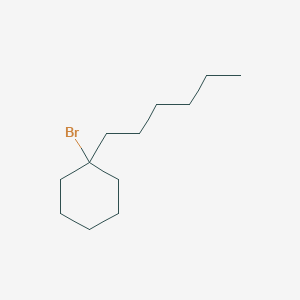
1-Bromo-1-hexylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-1-hexylcyclohexane is an organic compound that belongs to the class of alkyl halides It consists of a cyclohexane ring substituted with a bromine atom and a hexyl group at the same carbon atom
Méthodes De Préparation
1-Bromo-1-hexylcyclohexane can be synthesized through several methods:
Free Radical Bromination: This involves the bromination of 1-hexylcyclohexane using bromine (Br2) in the presence of a radical initiator such as light or heat. The reaction proceeds via a free radical mechanism, resulting in the substitution of a hydrogen atom with a bromine atom.
Addition of Hydrogen Bromide: Another method involves the addition of hydrogen bromide (HBr) to 1-hexylcyclohexene. This reaction typically follows Markovnikov’s rule, where the bromine atom attaches to the more substituted carbon atom.
Industrial Production: Industrially, the compound can be produced using large-scale bromination reactors where controlled conditions of temperature and pressure are maintained to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Bromo-1-hexylcyclohexane undergoes several types of chemical reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions (SN1 and SN2). Common reagents include sodium hydroxide (NaOH) or potassium cyanide (KCN), leading to the formation of alcohols or nitriles, respectively.
Elimination Reactions: Under strong basic conditions, such as with potassium tert-butoxide (KOtBu), it can undergo elimination reactions to form alkenes.
Reduction Reactions: The compound can be reduced to 1-hexylcyclohexane using reducing agents like lithium aluminum hydride (LiAlH4).
Applications De Recherche Scientifique
1-Bromo-1-hexylcyclohexane has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for the preparation of other functionalized compounds.
Biology: In biological research, it can be used to study the effects of alkyl halides on biological systems, including their potential as antimicrobial agents.
Medicine: The compound’s derivatives may have potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of 1-Bromo-1-hexylcyclohexane involves its reactivity as an alkyl halide. The bromine atom, being a good leaving group, facilitates various substitution and elimination reactions. In biological systems, it may interact with cellular components, leading to potential antimicrobial effects.
Comparaison Avec Des Composés Similaires
1-Bromo-1-hexylcyclohexane can be compared with other similar compounds such as:
1-Bromohexane: Similar in structure but lacks the cyclohexane ring, making it less sterically hindered and more reactive in certain reactions.
Bromocyclohexane: Contains a bromine atom on a cyclohexane ring but lacks the hexyl group, resulting in different reactivity and applications.
1-Bromo-2-hexylcyclohexane: A positional isomer with the bromine atom at a different position, leading to variations in chemical behavior.
Propriétés
Numéro CAS |
61539-85-3 |
|---|---|
Formule moléculaire |
C12H23Br |
Poids moléculaire |
247.21 g/mol |
Nom IUPAC |
1-bromo-1-hexylcyclohexane |
InChI |
InChI=1S/C12H23Br/c1-2-3-4-6-9-12(13)10-7-5-8-11-12/h2-11H2,1H3 |
Clé InChI |
USEPSUOFDKNCHV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1(CCCCC1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3a,8-Trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-5-thiol](/img/structure/B14588029.png)
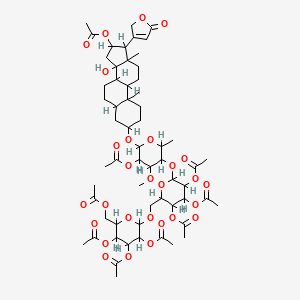
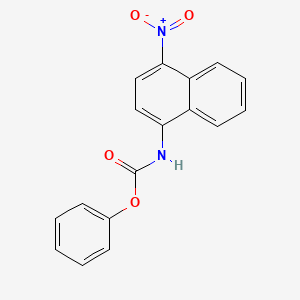
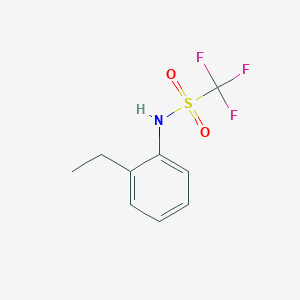
![(2-Phenylthieno[2,3-b]furan-5-yl)methanol](/img/structure/B14588061.png)
![3,7,8-Trimethylbenzo[G]isoquinoline](/img/structure/B14588066.png)
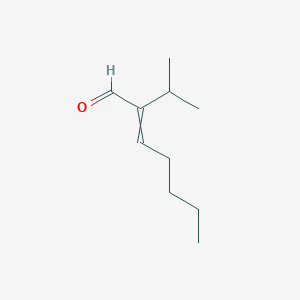
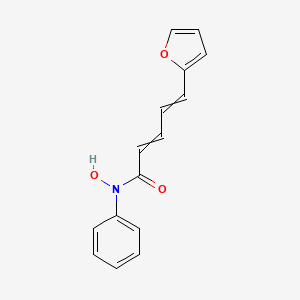
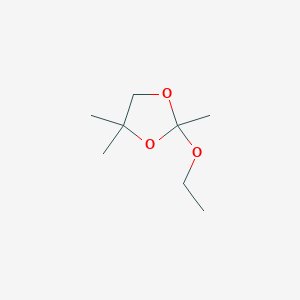

![1,1'-{[4-(Prop-1-yn-1-yl)phenyl]methylene}dipiperidine](/img/structure/B14588088.png)
![2-(2-{4-[2-(Furan-2-yl)ethenyl]phenyl}ethenyl)-1,3-benzothiazole](/img/structure/B14588091.png)
